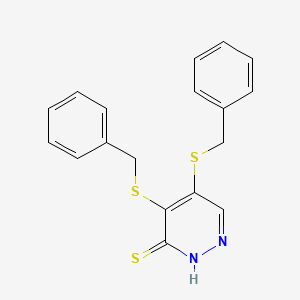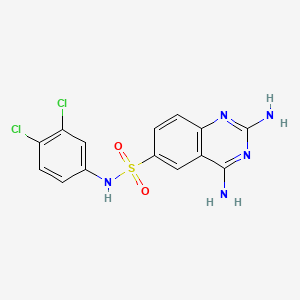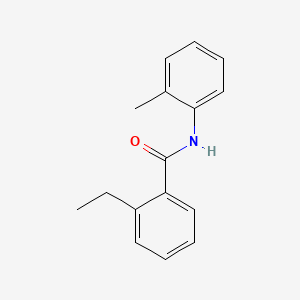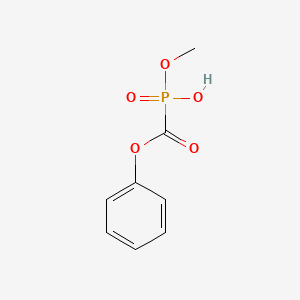
Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide is a chemical compound with the molecular formula C13H11O5P. This compound is known for its unique structure, which includes a phosphine oxide group, a phenyl ester, and a hydroxymethoxy group. It is used in various scientific and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with phenol and methanol under controlled conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the esterification process. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations, to maximize the yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides and other related compounds.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The hydroxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are conducted under inert atmospheres.
Major Products: The major products formed from these reactions include various phosphine oxides, reduced phosphine derivatives, and substituted phenyl esters .
Scientific Research Applications
Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity
Mechanism of Action
The mechanism by which phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it can interact with cellular pathways to modulate biological processes .
Comparison with Similar Compounds
- Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
- Phosphinecarboxylic acid, hydroxyphenoxy-, phenyl ester, oxide
- Phosphonic acid derivatives
Comparison: Phosphinecarboxylic acid, hydroxymethoxy-, phenyl ester, oxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
CAS No. |
83877-29-6 |
|---|---|
Molecular Formula |
C8H9O5P |
Molecular Weight |
216.13 g/mol |
IUPAC Name |
methoxy(phenoxycarbonyl)phosphinic acid |
InChI |
InChI=1S/C8H9O5P/c1-12-14(10,11)8(9)13-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11) |
InChI Key |
FRRVDROTDXCHDG-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(=O)OC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


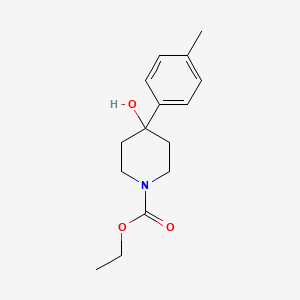
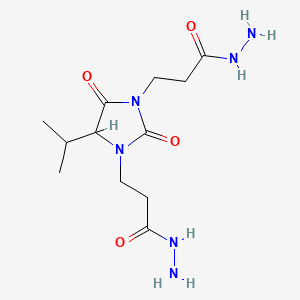

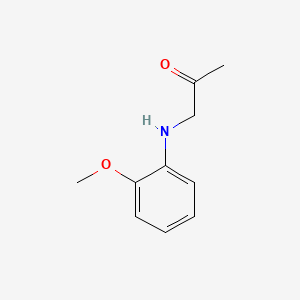
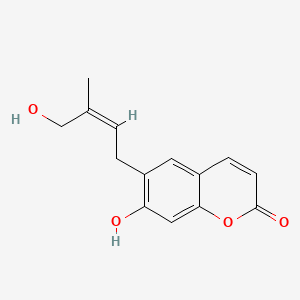

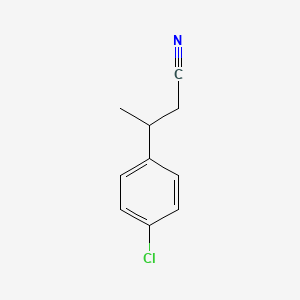
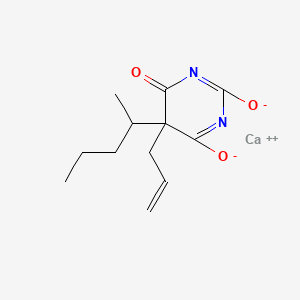

![[3-[3,3-di(docosanoyloxy)propoxy]-1-docosanoyloxypropyl] docosanoate](/img/structure/B12677738.png)
